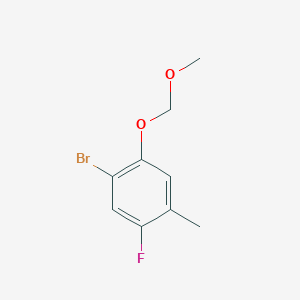
1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method is the bromination of 5-fluoro-2-(methoxymethoxy)-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxymethoxy groups can be substituted by electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halonium ions (X+) in the presence of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic aromatic substitution with a nitronium ion can produce a nitro derivative.
Applications De Recherche Scientifique
1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene depends on its specific application and the context in which it is used. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
- 1-Bromo-5-fluoro-2-iodo-3-methylbenzene
- 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
Uniqueness
1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10BrFO2 |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
1-bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3 |
Clé InChI |
DVNGJLXKKDDIBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)Br)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















